molecular formula C12H11F2N3O3 B3060422 2,4(1H,3H)-Quinazolinedione, 3-amino-1-cyclopropyl-6,7-difluoro-8-methoxy- CAS No. 351368-41-7

2,4(1H,3H)-Quinazolinedione, 3-amino-1-cyclopropyl-6,7-difluoro-8-methoxy-

Cat. No.: B3060422
CAS No.: 351368-41-7
M. Wt: 283.23 g/mol
InChI Key: WJGKQOLBCQGWAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4(1H,3H)-Quinazolinedione, 3-amino-1-cyclopropyl-6,7-difluoro-8-methoxy- is a useful research compound. Its molecular formula is C12H11F2N3O3 and its molecular weight is 283.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4(1H,3H)-Quinazolinedione, 3-amino-1-cyclopropyl-6,7-difluoro-8-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4(1H,3H)-Quinazolinedione, 3-amino-1-cyclopropyl-6,7-difluoro-8-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2,4(1H,3H)-Quinazolinedione, 3-amino-1-cyclopropyl-6,7-difluoro-8-methoxy- (CAS No. 351368-44-0) is a heterocyclic compound belonging to the quinazoline family. Its molecular formula is C12H11F2N3O2, with a molecular weight of 267.23 g/mol. This compound has garnered attention due to its significant biological activities, particularly as an antibacterial and potential anticancer agent.

Structural Characteristics

The compound features a quinazoline-2,4-dione core with specific substitutions that enhance its pharmacological potential:

  • Cyclopropyl group at the 1-position
  • Difluoro groups at the 6 and 7-positions
  • Methoxy group at the 8-position

These modifications contribute to its unique chemical properties and biological activities.

Antibacterial Activity

Research indicates that derivatives of quinazoline-2,4(1H,3H)-diones exhibit notable antibacterial properties. The mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription in bacteria.

A study demonstrated that certain derivatives showed moderate to significant activity against various Gram-positive and Gram-negative bacterial strains. For instance:

CompoundInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Compound 139 (Staphylococcus aureus)65 mg/mL
Compound 1510–12 (Various strains)75–80 mg/mL

These compounds were compared with standard antibiotics like ampicillin and vancomycin, showing comparable or superior efficacy against specific bacterial strains .

Anticancer Activity

Quinazoline derivatives have also been investigated for their anticancer properties. A study reported that several derivatives significantly inhibited the growth of human tumor cell lines. Notably:

CompoundAverage logGI50Activity
Compound 60-6.1Antitumor
Compound 69-6.44Antitumor

The structure–activity relationship (SAR) analyses suggested that specific substituents at various positions on the quinazoline ring enhance anticancer activity .

Case Study: Antibacterial Efficacy

In a systematic evaluation of quinazoline derivatives against bacterial strains, compounds were tested using the Agar well diffusion method. Among them, compounds with triazole moieties showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For example, compound 13 demonstrated an inhibition zone of 15 mm against Escherichia coli, indicating its potential as an effective antibacterial agent .

Case Study: Anticancer Potential

Another study focused on the synthesis of quinazoline derivatives aimed at targeting cancer cell proliferation. The results indicated that certain derivatives could inhibit the proliferation of cancer cells with average logGI50 values indicating strong activity against multiple human tumor lines .

Properties

IUPAC Name

3-amino-1-cyclopropyl-6,7-difluoro-8-methoxyquinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N3O3/c1-20-10-8(14)7(13)4-6-9(10)16(5-2-3-5)12(19)17(15)11(6)18/h4-5H,2-3,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGKQOLBCQGWAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1F)F)C(=O)N(C(=O)N2C3CC3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00458461
Record name 3-amino-1-cyclopropyl-6,7-difluoro-8-methoxy-1H-quinazoline-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351368-41-7
Record name 3-amino-1-cyclopropyl-6,7-difluoro-8-methoxy-1H-quinazoline-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4(1H,3H)-Quinazolinedione, 3-amino-1-cyclopropyl-6,7-difluoro-8-methoxy-
Reactant of Route 2
Reactant of Route 2
2,4(1H,3H)-Quinazolinedione, 3-amino-1-cyclopropyl-6,7-difluoro-8-methoxy-
Reactant of Route 3
Reactant of Route 3
2,4(1H,3H)-Quinazolinedione, 3-amino-1-cyclopropyl-6,7-difluoro-8-methoxy-
Reactant of Route 4
Reactant of Route 4
2,4(1H,3H)-Quinazolinedione, 3-amino-1-cyclopropyl-6,7-difluoro-8-methoxy-
Reactant of Route 5
Reactant of Route 5
2,4(1H,3H)-Quinazolinedione, 3-amino-1-cyclopropyl-6,7-difluoro-8-methoxy-
Reactant of Route 6
Reactant of Route 6
2,4(1H,3H)-Quinazolinedione, 3-amino-1-cyclopropyl-6,7-difluoro-8-methoxy-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.